1,3,5-Trioxane

Catalog No.
S575611
CAS No.
110-88-3
M.F
C3H6O3
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trioxane

CAS Number

110-88-3

Product Name

1,3,5-Trioxane

IUPAC Name

1,3,5-trioxane

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c1-4-2-6-3-5-1/h1-3H2

InChI Key

BGJSXRVXTHVRSN-UHFFFAOYSA-N

SMILES

C1OCOCO1

solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
1.94 M
SOL IN WATER: 17.2 G/100 ML @ 18 °C, 21.2 @ 25 °C; EASILY SOL IN ALC, KETONES, ETHER, ACETONE, ORG SOLVENTS, CHLORINATED & AROMATIC HYDROCARBONS; SLIGHTLY SOL IN PENTANE, PETROLEUM ETHER, LOWER PARAFFINS
SOL IN BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, CARBON DISULFIDE
Solubility in water: poo

Synonyms

s-Trioxane; NSC 26347; Triformol; Trioxan; Trioxymethylene; sym-TrioxaneRing Parent; Metformaldehyde;

Canonical SMILES

C1OCOCO1

The exact mass of the compound 1,3,5-Trioxane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)1.94 msol in water: 17.2 g/100 ml @ 18 °c, 21.2 @ 25 °c; easily sol in alc, ketones, ether, acetone, org solvents, chlorinated & aromatic hydrocarbons; slightly sol in pentane, petroleum ether, lower paraffinssol in benzene, carbon tetrachloride, chloroform, carbon disulfidesolubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26347. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Supplementary Records. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

1,3,5-Trioxane (CAS: 110-88-3) is the stable, cyclic trimer of formaldehyde, presenting as a white crystalline solid with a chloroform-like odor. Its primary procurement value lies in its function as a solid, anhydrous source of formaldehyde, which is generated upon depolymerization under acidic conditions. This property makes it a critical reagent in the production of polyoxymethylene (POM) plastics, resins, and in various organic syntheses where the presence of water, found in common formalin solutions, is detrimental. Unlike paraformaldehyde, a linear polymer, trioxane's defined molecular structure and lower melting point (62-64 °C) offer distinct advantages in handling, solubility, and reaction control.

Direct substitution of 1,3,5-trioxane with seemingly cheaper alternatives like aqueous formaldehyde (formalin) or paraformaldehyde often fails in process-critical applications. Formalin introduces water, which can interfere with or inhibit water-sensitive reactions and catalytic systems. Paraformaldehyde, a polymeric mixture of varying chain lengths (n=8-100), is largely insoluble in most organic solvents and depolymerizes slowly and unpredictably, making controlled stoichiometry difficult. In contrast, 1,3,5-trioxane is a well-defined, anhydrous crystalline solid that is readily soluble in many organic solvents, allowing for homogenous reaction conditions and a controllable, acid-catalyzed depolymerization to release formaldehyde in situ. This makes trioxane essential for syntheses requiring anhydrous conditions, high purity, and predictable reaction kinetics, such as in the production of high-performance acetal resins.

Superior Handling and Processability: Defined Melting Point vs. Polymeric Decomposition

1,3,5-Trioxane offers significantly improved processability due to its defined physical properties as a pure compound. It has a sharp melting point of 62–64 °C and boils at 115 °C. This allows it to be handled, melted, and introduced into reaction vessels as a liquid with predictable behavior. In contrast, paraformaldehyde is a polymeric mixture that does not have a true melting point but instead decomposes over a wide temperature range, releasing formaldehyde gas slowly and often uncontrollably, and is insoluble in most solvents.

Evidence DimensionMelting Point / Phase Transition
Target Compound Data62–64 °C (sharp, defined melting point)
Comparator Or BaselineParaformaldehyde: No defined melting point; decomposes over a broad temperature range.
Quantified DifferenceQualitative but critical: Trioxane can be processed as a predictable liquid, while paraformaldehyde is an intractable solid.
ConditionsStandard atmospheric pressure.

For processes requiring precise temperature control and homogenous mixing, trioxane's defined melting point enables reliable, reproducible manufacturing workflows that are not possible with paraformaldehyde.

Enhanced Formulation Compatibility: High Solubility in Organic Solvents

1,3,5-Trioxane exhibits high solubility in a wide range of organic solvents, including alcohols, ethers, ketones, and chlorinated hydrocarbons, while dissolving without degradation. This is a critical advantage over paraformaldehyde, which is noted for being insoluble in most solvents, and formalin, which is an aqueous solution incompatible with non-polar or water-sensitive systems. For example, the solubility of trioxane in water is high (221 g/L at 25 °C), but its key value is its ability to dissolve in non-aqueous media where its substitutes cannot.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataHighly soluble in alcohols, ethers, ketones, chlorinated and aromatic hydrocarbons.
Comparator Or BaselineParaformaldehyde: Insoluble in most solvents. Formalin: Aqueous solution, introducing water.
Quantified DifferenceQualitative but fundamental: Enables homogeneous single-phase reactions in organic media, which is impossible with paraformaldehyde or formalin.
ConditionsStandard laboratory conditions (e.g., 25 °C).

High solubility allows for the use of trioxane in a broader range of reaction media, enabling syntheses that require anhydrous, homogeneous conditions, leading to better process control and potentially higher yields.

Precursor Purity for High-Performance Polymers: Anhydrous Nature Enables Water-Sensitive Polymerization

1,3,5-Trioxane is the preferred precursor for high-performance polyoxymethylene (POM) plastics, a market of approximately one million tons per year. Its key advantage is being a source of anhydrous formaldehyde. The polymerization process is sensitive to water, which acts as a chain-transfer agent and can inhibit the formation of high molecular weight polymers. Using formalin (37-40% formaldehyde in water) is unsuitable for this application. While paraformaldehyde is also anhydrous, its less controlled depolymerization can lead to side reactions and lower molecular weight polymers compared to the cleaner polymerization initiated from trioxane.

Evidence DimensionWater Content & Suitability for POM Synthesis
Target Compound DataAnhydrous, crystalline solid, enabling controlled polymerization to high molecular weight POM.
Comparator Or BaselineFormalin: Contains ~60% water, which interferes with polymerization. Paraformaldehyde: Anhydrous, but slower/less controlled depolymerization can limit polymer quality.
Quantified DifferenceEnables access to high-performance polymer grades not achievable with aqueous formaldehyde.
ConditionsAcid-catalyzed polymerization for POM production.

For manufacturers of high-quality engineering plastics like POM, procuring anhydrous, high-purity 1,3,5-trioxane is non-negotiable to achieve the desired material properties and process efficiency.

Application-Critical Performance in Solid Fuel Formulations

1,3,5-Trioxane is a key component in solid fuel tablets, often combined with hexamine, for military and outdoor applications. Its value derives from its ability to burn cleanly and efficiently without melting or leaving significant residue. While hexamine is also a primary component in such tablets and has a higher energy density (30.0 MJ/kg), trioxane's inclusion is strategic. Trioxane sublimes and combusts readily, contributing to reliable ignition and sustained, smokeless burning characteristics that are critical for field use. This contrasts with other potential solid fuels that may liquefy, produce soot, or have inconsistent combustion.

Evidence DimensionCombustion Characteristics for Solid Fuel
Target Compound DataBurns cleanly and efficiently, smokeless, does not liquefy, leaves no significant residue.
Comparator Or BaselineHexamine: Higher energy density (30.0 MJ/kg) but often formulated with trioxane to optimize burning properties.
Quantified DifferenceNot a direct performance metric, but its inclusion in established formulations demonstrates a unique contribution to performance.
ConditionsSolid fuel tablet combustion for portable heating/cooking.

For buyers developing or manufacturing solid fuel products, 1,3,5-trioxane is a proven ingredient for achieving reliable, clean, and smokeless combustion performance.

Precursor for High-Performance Polyoxymethylene (POM) Plastics

As the primary monomer for manufacturing high-quality acetal resins, 1,3,5-trioxane is essential. Its anhydrous nature and controlled depolymerization are critical for achieving the high molecular weight and crystallinity required for these demanding engineering plastics, a feat not reliably achieved with formalin or paraformaldehyde.

Anhydrous Formaldehyde Source for Water-Sensitive Organic Synthesis

In laboratory and industrial syntheses where the presence of water is detrimental (e.g., certain aldol condensations, chloromethylations, or syntheses of natural products), 1,3,5-trioxane is the superior choice. Its high solubility in organic solvents allows for homogeneous reaction conditions, providing a level of control and reproducibility that aqueous formalin cannot offer.

Formulation of Stable, Clean-Burning Solid Fuels

For the manufacturing of solid fuel tablets for military, camping, or emergency use, 1,3,5-trioxane provides reliable, smokeless combustion without leaving a residue. Its defined physical properties and combustion characteristics make it a critical component for ensuring product performance and safety.

Binder and Cross-linking Agent in Specialized Resins and Adhesives

In applications requiring a controlled release of formaldehyde for cross-linking in textiles, wood products, or specialized adhesives, 1,3,5-trioxane offers advantages over less soluble or aqueous alternatives. Its compatibility with organic resin systems ensures uniform integration and reaction.

Physical Description

Transparent crystals or white crystalline solid with a pleasant odor resembling the odor of chloroform. Melts at 62°C; boils at 115°C without polymerization. The cyclic trimer of formaldehyde.
OtherSolid
WHITE SOLID IN VARIOUS FORMS WITH PUNGENT ODOUR.

Color/Form

CRYSTALLINE SOLID
RHOMBIC NEEDLES FROM ETHER
WHITE

XLogP3

-0.4

Boiling Point

238.1 °F at 759 mm Hg (NTP, 1992)
114.5 °C
114.5 °C @ 759 MM HG

Flash Point

113 °F (NTP, 1992)
45 °C
71 °C c.c.

Vapor Density

3.1 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 1.03

Density

1.17 at 149 °F (NTP, 1992)
1.17 @ 65 °C
Relative density (water = 1):

LogP

-0.43 (LogP)

Odor

CHARACTERISTIC CHLOROFORM-LIKE ODOR

Melting Point

147 °F (NTP, 1992)
60.2 °C
64 °C

UNII

46BNU65YNY

GHS Hazard Statements

H228: Flammable solid [Danger Flammable solids];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Vapor Pressure

13 mm Hg at 77 °F (NTP, 1992)
17.52 mmHg
Vapor pressure, kPa at 25 °C:

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

110-88-3
30525-89-4

Wikipedia

1,3,5-trioxane

Use Classification

Agrochemicals -> Fungicides

Methods of Manufacturing

... BY DISTILLATION OF FORMALDEHYDE WITH AN ACID CATALYST, & EXTRACTION WITH SOLVENT.

General Manufacturing Information

Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
1,3,5-Trioxane: ACTIVE
SYM-TRIOXANE...A TRIMER OF FORMALDEHYDE; NOT TO BE CONFUSED WITH PARAFORMALDEHYDE...WHICH CONSISTS OF 8 OR MORE FORMALDEHYDE UNITS.
IN NON-AQ SYSTEMS, READILY CONVERTED TO MONOMERIC FORMALDEHYDE BY SMALL CONCN STRONG ACIDS @ RATE DETERMINED BY ACID CONCN.
SUBLIMABLE PERFUME COMPOUNDS CONTAIN TRIOXYMETHYLENE.
CYCLIC ETHERS SUCH AS SYM-TRIOXANE ARE USED TO PREVENT DECOMP OF HALOAMIDE ANTIMICROBIAL AGENTS, SUCH AS DBNPA.

Storage Conditions

STORE IN COOL, DRY, WELL-VENTILATED PLACE AWAY FROM SOURCES OF HEAT & IGNITION. SEPARATE FROM COMBUSTIBLES, & ACIDIC, ALKALINE, & OXIDIZING MATERIALS. /PARAFORMALDEHYDE/

Stability Shelf Life

STABLE, CYCLIC TRIMER OF FORMALDEHYDE

Dates

Last modified: 08-15-2023

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